4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide
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Overview
Description
4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group at the 4’ position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4’-Hydroxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide.
Reduction: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-amine.
Substitution: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide derivatives with various substituents.
Scientific Research Applications
4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its biphenyl core.
Biological Studies: It serves as a model compound for studying the interactions of biphenyl derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
4-Methoxybiphenyl: Lacks the carboxamide group, making it less versatile in medicinal applications.
4’-Methoxyacetophenone: Contains a ketone group instead of a carboxamide, leading to different reactivity and applications.
Uniqueness: 4’-Methoxy-N-phenyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2/c1-23-17-13-11-15(12-14-17)18-9-5-6-10-19(18)20(22)21-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |
InChI Key |
OOIWZBIPTINHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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